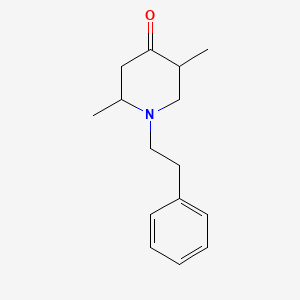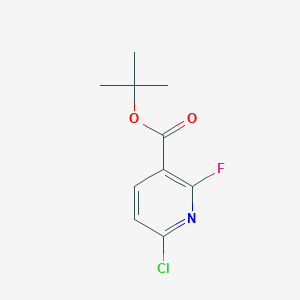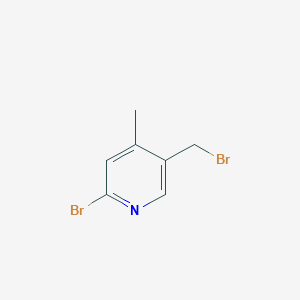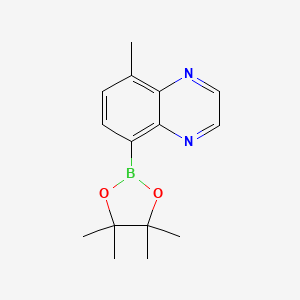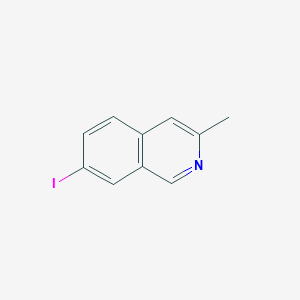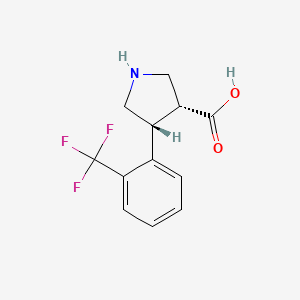
Ethyl 3-chloro-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-5-methylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-5-methylisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 2-butynoate with 3-hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide . Another method includes the use of aromatic aldehyde and nitroacetic esters via intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper (I) or ruthenium (II) in (3 + 2) cycloaddition reactions is common .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-chloro-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
- 3-Phenyl-5-chloroisoxazole-4-carboxylic acid
Uniqueness
Ethyl 3-chloro-5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H8ClNO3 |
|---|---|
Peso molecular |
189.59 g/mol |
Nombre IUPAC |
ethyl 3-chloro-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h3H2,1-2H3 |
Clave InChI |
OKYXLSIDYNXIQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(ON=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


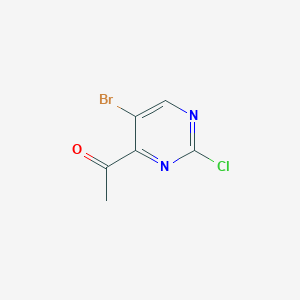

![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)


![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)
